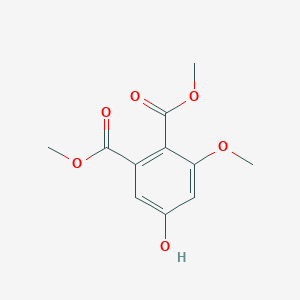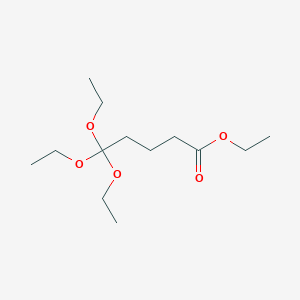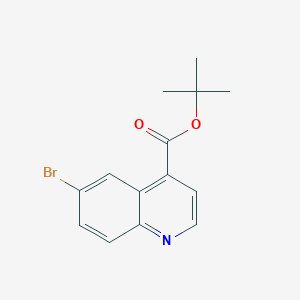
c-Myc inhibitor 7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
c-Myc inhibitor 7 is a small molecule compound designed to inhibit the interaction between the c-Myc protein and its essential partner MAX. The c-Myc protein is a transcription factor that is constitutively and aberrantly expressed in over 70% of human cancers. Its inhibition has shown promise in triggering rapid tumor regression with minimal side effects .
Métodos De Preparación
The preparation of c-Myc inhibitor 7 involves synthetic routes that include the use of various reagents and reaction conditions. One method involves the use of benzoxadiazole compounds, which are shown to preferentially disrupt the interactions of c-Myc-Max . Industrial production methods for c-Myc inhibitors typically involve large-scale synthesis and purification processes to ensure the compound’s efficacy and safety .
Análisis De Reacciones Químicas
c-Myc inhibitor 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound that retain the ability to inhibit c-Myc .
Aplicaciones Científicas De Investigación
c-Myc inhibitor 7 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between transcription factors and their partners. In biology, it is used to investigate the role of c-Myc in cell growth, differentiation, and metabolism. In medicine, it has shown potential as a therapeutic agent for treating various cancers, including glioblastoma and acute myeloid leukemia . In industry, it is used in the development of new cancer therapies and drug screening assays .
Mecanismo De Acción
The mechanism of action of c-Myc inhibitor 7 involves binding directly to the c-Myc protein and inhibiting its interaction with MAX. This disruption hampers the c-Myc-driven transcription of genes involved in cell proliferation and survival. The compound also induces degradation of c-Myc and MYCN proteins, leading to growth arrest and apoptosis in tumor cells .
Comparación Con Compuestos Similares
c-Myc inhibitor 7 is unique in its ability to selectively inhibit the c-Myc:MAX interaction. Similar compounds include MYCMI-7, which also inhibits the interaction between MYC and MAX, and c-Myc Inhibitor II, which disrupts the interactions of c-Myc-Max, Mad1-Max, and Myf5-HEB . These compounds highlight the ongoing efforts to develop potent and selective c-Myc inhibitors for cancer therapy.
Propiedades
Fórmula molecular |
C35H30N6O5 |
|---|---|
Peso molecular |
614.6 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-1-oxo-N-[[4-[[(2-pyrido[2,3-b]indol-9-ylacetyl)amino]methyl]phenyl]methyl]-3H-isoindole-5-carboxamide |
InChI |
InChI=1S/C35H30N6O5/c42-30-14-13-29(34(45)39-30)41-19-24-16-23(11-12-25(24)35(41)46)33(44)38-18-22-9-7-21(8-10-22)17-37-31(43)20-40-28-6-2-1-4-26(28)27-5-3-15-36-32(27)40/h1-12,15-16,29H,13-14,17-20H2,(H,37,43)(H,38,44)(H,39,42,45) |
Clave InChI |
YGMJASQRQLEOKY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=C(C=C4)CNC(=O)CN5C6=CC=CC=C6C7=C5N=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


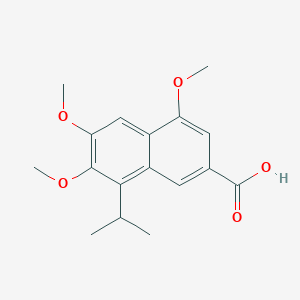
![(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B13925978.png)
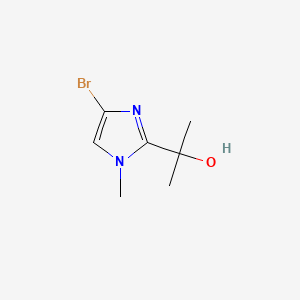

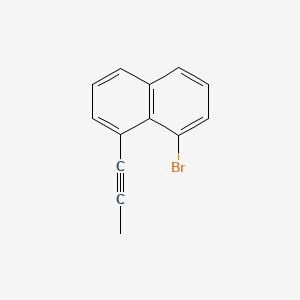
![4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carboxamide](/img/structure/B13926001.png)

![[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone](/img/structure/B13926011.png)


